8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Overview
Description
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as 8-CPPT, is an organic compound that has been studied for its potential applications in scientific research. 8-CPPT is a triazin-4-amine derivative, which is a type of heterocyclic compound that is characterized by its three fused rings. This compound has been studied for its ability to act as an inhibitor of multiple enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 8-CPPT has been used in a variety of scientific applications, including research on cancer, inflammation, and Alzheimer’s disease.
Scientific Research Applications
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential applications in scientific research. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been used in research on cancer, inflammation, and Alzheimer’s disease. This compound has also been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.
Mechanism Of Action
The mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is not fully understood. However, it is believed that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation. By inhibiting these enzymes, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine may reduce inflammation.
Biochemical And Physiological Effects
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential biochemical and physiological effects. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. In addition, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.
Advantages And Limitations For Lab Experiments
The advantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), its potential to act as an antioxidant, and its potential to inhibit the growth of certain bacteria. The disadvantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its limited availability and its potential toxicity.
Future Directions
There are a number of potential future directions for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine research. These include further studies on its potential applications in cancer, inflammation, and Alzheimer’s disease, as well as its potential to act as an antioxidant and to inhibit the growth of certain bacteria. Additionally, further research could be conducted on the mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, as well as its potential toxicity. Finally, research could be conducted on the potential of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine to be used in combination with other compounds or drugs to enhance its effects.
properties
IUPAC Name |
8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKYYMAFMYCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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